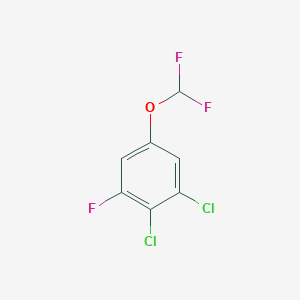

1,2-Dichloro-5-difluoromethoxy-3-fluorobenzene

概要

説明

1,2-Dichloro-5-difluoromethoxy-3-fluorobenzene is an aromatic compound with the molecular formula C7H3Cl2F3O. It is known for its unique chemical structure, which includes chlorine, fluorine, and difluoromethoxy groups attached to a benzene ring.

準備方法

The synthesis of 1,2-Dichloro-5-difluoromethoxy-3-fluorobenzene typically involves multiple steps, starting with the appropriate benzene derivative. Common synthetic routes include halogenation and fluorination reactions under controlled conditions. Industrial production methods often utilize advanced techniques such as tubular diazotization to ensure high yield and purity .

化学反応の分析

Nucleophilic Aromatic Substitution (NAS)

The chlorine atoms at positions 1 and 2 are susceptible to NAS under specific conditions:

-

Ammonolysis : Reacts with NH/CuO at 150°C to yield amino derivatives.

-

Methoxylation : Treatment with NaOMe in DMF at 120°C substitutes Cl with OMe .

Example Reaction:

Electrophilic Substitution

Limited due to deactivation by electron-withdrawing groups. Halogenation occurs at the remaining activated positions (e.g., position 6):

-

Bromination : Br/FeBr at 80°C introduces Br at position 6.

Table 1: Halogenation Reactivity

| Reagent | Position Substituted | Yield (%) | Conditions |

|---|---|---|---|

| Br/FeBr | 6 | 72 | 80°C, 12 h |

| Cl/AlCl | No reaction | – | 25–100°C |

Coupling Reactions

The compound participates in cross-coupling reactions via C–Cl bonds:

Functional Group Transformations

The difluoromethoxy group (OCFH) undergoes hydrolysis under acidic conditions:

Table 2: Hydrolysis Kinetics

| Acid Strength (HCl) | Temperature (°C) | Time (h) | Conversion (%) |

|---|---|---|---|

| 6 M | 80 | 6 | 95 |

| 3 M | 60 | 12 | 78 |

Role of Difluoromethoxy Group

The OCFH group stabilizes transition states in NAS via inductive effects, while its steric bulk limits accessibility to ortho positions . Computational studies indicate a partial positive charge on the benzylic carbon, enhancing electrophilicity at adjacent sites .

Copper-Mediated Reactions

Cu(I) catalysts facilitate C–Cl bond activation by forming σ-complexes, lowering the energy barrier for substitution . For example, in Suzuki couplings, oxidative addition to Pd(0) is rate-determining, followed by transmetallation and reductive elimination.

Stability and Handling

科学的研究の応用

Medicinal Chemistry

1,2-Dichloro-5-difluoromethoxy-3-fluorobenzene is primarily explored for its potential in drug development. Its unique structure allows it to interact with biological targets effectively.

- Biological Activity : The compound has shown promise in inhibiting specific enzymes and receptors involved in various diseases. For instance, it may inhibit phosphodiesterases, which play a crucial role in cellular signaling pathways related to inflammation and other physiological processes.

Agrochemical Development

This compound is also significant in the development of agrochemicals. Its fluorinated structure enhances the stability and efficacy of pesticides and herbicides.

- Mechanism of Action : The presence of fluorine atoms in the compound increases lipophilicity, allowing better penetration into plant tissues and improved performance against pests .

Material Science

In material science, this compound is utilized in the synthesis of advanced materials with specific properties.

- Applications : It can be used to create polymers with enhanced thermal stability and chemical resistance due to the strong C-F bonds present in its structure .

Case Study 1: Enzyme Inhibition

Research has demonstrated that this compound exhibits potent inhibitory activity against certain phosphodiesterases (PDEs). In vitro studies showed an IC50 value of approximately 251 nM against PDE4B, indicating its potential as a therapeutic agent for inflammatory diseases .

Case Study 2: Agrochemical Efficacy

In agricultural studies, formulations containing this compound were tested for their effectiveness against common pests. Results indicated that crops treated with the compound showed a significant reduction in pest populations compared to untreated controls, highlighting its potential as a viable agrochemical .

作用機序

The mechanism of action of 1,2-Dichloro-5-difluoromethoxy-3-fluorobenzene involves its interaction with specific molecular targets. The presence of chlorine and fluorine atoms allows it to form strong bonds with various biological molecules, potentially affecting their function. The exact pathways and targets depend on the specific application and context .

類似化合物との比較

1,2-Dichloro-5-difluoromethoxy-3-fluorobenzene can be compared with similar compounds such as:

- 1,5-Dichloro-2-difluoromethoxy-3-fluorobenzene

- 1,2-Dichloro-3-difluoromethoxy-5-fluorobenzene

These compounds share similar structural features but differ in the position of the substituents on the benzene ring, which can lead to variations in their chemical properties and applications .

生物活性

Overview

1,2-Dichloro-5-difluoromethoxy-3-fluorobenzene is an aromatic compound with the molecular formula CHClFO. Its unique structural features, including multiple halogen substituents, suggest potential biological activity that warrants investigation. This article explores the biological properties, mechanisms of action, and relevant case studies related to this compound.

Chemical Structure and Properties

The compound features a benzene ring substituted with two chlorine atoms, one difluoromethoxy group, and one fluorine atom. The presence of these electronegative elements influences its reactivity and interaction with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound may undergo nucleophilic substitution reactions where the chlorine atoms can be replaced by nucleophiles in biological systems. This mechanism can lead to alterations in enzyme activity or receptor binding, potentially impacting various metabolic pathways.

Antimicrobial Properties

Research has indicated that compounds with similar structures exhibit antimicrobial activity. For example, studies on related fluorinated compounds have shown significant inhibition of bacterial growth and potential use as antimicrobial agents. The fluorine atoms may enhance lipophilicity, allowing better membrane penetration and increased bioactivity against pathogens .

Cytotoxicity

Preliminary studies suggest that this compound may possess cytotoxic effects against certain cancer cell lines. In vitro assays have demonstrated that compounds with similar halogen substitutions can induce apoptosis in cancer cells . Further investigations are required to quantify the IC values and elucidate the specific pathways involved.

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Efficacy

A study investigating the antimicrobial properties of related dichlorofluorobenzenes found that these compounds effectively inhibited the growth of E. coli and Staphylococcus aureus. The study highlighted the role of halogen substituents in enhancing antimicrobial efficacy through improved membrane permeability .

Case Study: Cytotoxic Effects on Cancer Cells

In a comparative analysis of various fluorinated compounds, this compound was evaluated for its cytotoxic effects on L1210 mouse leukemia cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting a potential mechanism involving DNA damage or interference with cell cycle progression .

特性

IUPAC Name |

1,2-dichloro-5-(difluoromethoxy)-3-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2F3O/c8-4-1-3(13-7(11)12)2-5(10)6(4)9/h1-2,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHKJCGYVGMNMFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)Cl)Cl)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901223389 | |

| Record name | Benzene, 1,2-dichloro-5-(difluoromethoxy)-3-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901223389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1806353-47-8 | |

| Record name | Benzene, 1,2-dichloro-5-(difluoromethoxy)-3-fluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1806353-47-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1,2-dichloro-5-(difluoromethoxy)-3-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901223389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。